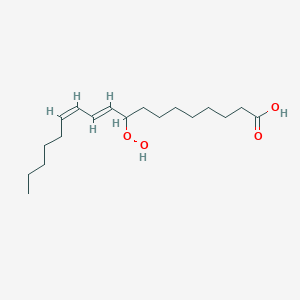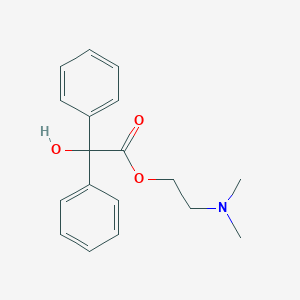
2,7-Dihydrohomoerysotrine
概要
説明
2,7-Dihydrohomoerysotrine is a naturally occurring alkaloid that can be isolated from plants belonging to the Meliaceae family, specifically from the genus Dysoxylum . This compound has garnered interest due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihydrohomoerysotrine typically involves the extraction from natural sources, such as the bark of Dysoxylum lenticellare . The extraction process often includes the use of organic solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be further purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.
化学反応の分析
Types of Reactions
2,7-Dihydrohomoerysotrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: It serves as a model compound for studying alkaloid synthesis and reactivity.
Biology: The compound has shown potential anti-inflammatory and analgesic properties.
Industry: Its unique chemical structure makes it valuable for developing new synthetic methodologies and materials.
作用機序
The mechanism of action of 2,7-Dihydrohomoerysotrine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating ion channels and receptors in the cardiovascular system, leading to its cardiodepressant activities . Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
2,7-Dihydrohomoerysotrine can be compared with other similar alkaloids, such as:
Erysotrine: (CAS#27740-43-8)
Erythrartine: (CAS#51666-26-3)
Erythristemine: (CAS#28619-41-2)
Erysotramidine: (CAS#52358-58-4)
Fortuneine: (CAS#87340-25-8)
Wilsonine: (CAS#39024-12-9)
3-Epiwilsonine: (CAS#39024-15-2)
These compounds share structural similarities but differ in their specific functional groups and biological activities
特性
IUPAC Name |
(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,14-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6,11-12,16H,4-5,7-10,13H2,1-3H3/t16-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNBFPRWBICVGZ-JXFKEZNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=CC(=C(C=C4CCC3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=CC(=C(C=C4CCC3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304511 | |
| Record name | 2,7-dihydrohomoerysotrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51095-85-3 | |
| Record name | NSC166069 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-dihydrohomoerysotrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,7-dihydrohomoerysotrine relate to its activity? The paper mentions the impact of methoxy groups and carbon skeleton on the activity of other alkaloids.
A: Unfortunately, the study doesn't provide detailed structural information or specific comparisons for this compound regarding its structure-activity relationship. While the paper observes that increasing methoxy groups generally enhances alkaloid activity and disrupting the carbon skeleton reduces it [], it doesn't directly apply these observations to this compound. Further investigation is necessary to understand how the specific structural features of this compound contribute to its molluscicidal activity and whether these general trends hold true for this particular compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)





![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)


